Tert-butyl N-(2-nitrothiophen-3-YL)carbamate

Description

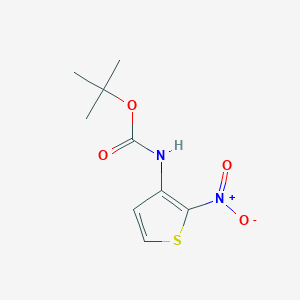

Tert-butyl N-(2-nitrothiophen-3-YL)carbamate is a carbamate derivative featuring a thiophene ring substituted with a nitro group at the 2-position and a tert-butyl carbamate (Boc) group at the 3-position. This compound is structurally significant in pharmaceutical chemistry, particularly as a versatile intermediate in the synthesis of heterocyclic molecules. The Boc group serves as a protective moiety for amines, enhancing solubility and stability during synthetic processes . The nitro group on the thiophene ring introduces electron-withdrawing effects, which can influence reactivity in subsequent substitution or reduction reactions.

Properties

IUPAC Name |

tert-butyl N-(2-nitrothiophen-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S/c1-9(2,3)15-8(12)10-6-4-5-16-7(6)11(13)14/h4-5H,1-3H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLBQYTYNMPDKIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(SC=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-(2-nitrothiophen-3-YL)carbamate typically involves the reaction of 2-nitrothiophene with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of automated systems also reduces the risk of contamination and ensures consistent product quality.

Types of Reactions:

Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine.

Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The carbamate group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

Reduction: The major product is the corresponding amine.

Substitution: The major products depend on the nucleophile used, resulting in various substituted carbamates.

Scientific Research Applications

Chemical Applications

Protecting Group in Organic Synthesis

- Tert-butyl N-(2-nitrothiophen-3-YL)carbamate serves as a protecting group for amines during peptide synthesis. This is crucial in organic chemistry, where selective protection of functional groups is necessary to prevent unwanted reactions.

- The stability of the carbamate linkage allows for the controlled release of the amine upon deprotection, typically under acidic conditions. This property is advantageous in multi-step organic syntheses, enabling the formation of complex molecules without interference from reactive amine groups.

Synthesis of Fine Chemicals

- The compound is utilized as an intermediate in the synthesis of various fine chemicals and pharmaceuticals. Its unique structure enables the formation of diverse derivatives that can be tailored for specific applications in medicinal chemistry.

Biological Applications

Enzyme Mechanisms and Protein Modifications

- In biological research, this compound has been employed to study enzyme mechanisms and protein modifications. The nitro group can undergo reduction to form reactive intermediates that interact with biomolecules, providing insights into enzyme-substrate interactions.

Potential Drug Development

- The compound is under investigation for its potential use as a prodrug or as a protecting group for active pharmaceutical ingredients. Its ability to modulate the release of active compounds makes it a candidate for enhancing drug bioavailability and efficacy.

Medicinal Applications

Drug Design and Development

- This compound is being explored for its role in drug design, particularly in creating compounds that target specific biological pathways. Its structural features allow for modifications that can enhance pharmacological properties.

Case Study: Neuroprotective Properties

- Research has indicated that derivatives of this compound may exhibit neuroprotective effects. For instance, studies on related compounds have shown potential in preventing neurodegeneration by inhibiting harmful protein aggregation associated with diseases like Alzheimer's .

Industrial Applications

Synthesis of Specialty Chemicals

- In industrial settings, this compound is used in the production of specialty chemicals. Its application extends to creating intermediates necessary for various industrial processes, including those involved in the manufacture of agrochemicals and polymer additives.

Continuous Flow Production Methods

- The compound's synthesis can be scaled up using continuous flow reactors, which improve reaction efficiency and product consistency while minimizing contamination risks. This method allows for better control over reaction conditions, leading to higher yields and purities in industrial applications.

Mechanism of Action

The mechanism of action of Tert-butyl N-(2-nitrothiophen-3-YL)carbamate involves the formation of a stable carbamate linkage, which protects the amine group from unwanted reactions. The tert-butyl group provides steric hindrance, preventing nucleophilic attack on the carbamate. Upon exposure to acidic conditions, the tert-butyl group is cleaved, releasing the free amine .

Comparison with Similar Compounds

Structural Features

Key Observations :

- Thiophene vs. Bicyclic Cores : Unlike bicyclic analogs (e.g., bicyclo[2.2.2]octane or bicyclo[2.2.1]heptane), the thiophene ring in the target compound provides aromaticity and planar geometry, which may enhance π-π stacking interactions in drug-receptor binding.

- Functional Group Diversity : The nitro group distinguishes the target compound from analogs with formyl or hydroxyl groups, offering distinct reactivity (e.g., nitro reduction to amines).

Physicochemical Properties

- Solubility : Boc-protected bicyclic compounds (e.g., PBS60937) often exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to their rigid frameworks . The nitro group in the thiophene derivative may reduce solubility in aqueous media compared to hydroxyl-substituted analogs.

- Stability : The Boc group in all compounds confers stability toward acidic conditions but is cleavable under strong acidic or basic conditions.

Research Findings and Limitations

- Structural Characterization : Bicyclic carbamates (e.g., 1932203-04-7) have been extensively characterized via X-ray crystallography using SHELX and ORTEP software, confirming stereochemistry and intermolecular interactions . Similar studies on the thiophene derivative are lacking but would clarify its solid-state behavior.

- Synthetic Challenges : The nitro group in the thiophene derivative may complicate purification due to its electron-withdrawing nature, whereas bicyclic analogs with formyl or hydroxyl groups are more straightforward to functionalize .

Biological Activity

Tert-butyl N-(2-nitrothiophen-3-YL)carbamate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C11H14N2O3S. The compound features a tert-butyl group, a carbamate functional group, and a nitrothiophene moiety, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 250.31 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| LogP | 2.5 |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The nitro group is known to be bioactivated by nitroreductases, leading to the formation of reactive intermediates that can interact with cellular macromolecules, such as DNA and proteins.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing nitro groups exhibit significant antimicrobial properties. For instance, nitro-containing compounds have been shown to inhibit the growth of various bacteria, including Mycobacterium tuberculosis and Staphylococcus aureus. The mechanism often involves the disruption of cellular respiration or DNA synthesis.

Case Studies

- Study on Antimycobacterial Activity : A study published in 2023 highlighted the efficacy of nitro-containing compounds against Mycobacterium tuberculosis. This compound was included in a library of compounds tested for activity against this pathogen. Results indicated that it significantly reduced bacterial load in vitro compared to controls .

- Structure-Activity Relationship (SAR) : Research has focused on modifying the nitrothiophene moiety to enhance biological activity. Variations in substituents at the 3-position of the thiophene ring were explored, revealing that certain modifications increased potency against Gram-positive bacteria .

Cytotoxicity Studies

Cytotoxicity assays have shown that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for potential therapeutic applications.

Table 2: Biological Activity Summary

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The tert-butyl carbamate moiety undergoes hydrolysis under acidic or basic conditions, releasing the corresponding amine. This reaction is critical for deprotecting the amine group in synthesis workflows.

Reduction of the Nitro Group

The nitro group (-NO₂) on the thiophene ring can be reduced to an amine (-NH₂), a transformation pivotal for synthesizing bioactive compounds. While specific protocols for this compound are not detailed in the provided sources, analogous nitroarene reductions typically employ:

-

Catalytic hydrogenation (H₂, Pd/C, PtO₂)

-

LiAlH₄ in THF or Et₂O

-

SnCl₂/HCl in aq. medium

Nucleophilic Substitution

The carbamate group is susceptible to nucleophilic substitution, enabling functional group diversification. For example:

| Reaction Type | Conditions | Reagents | Outcome |

|---|---|---|---|

| Alkylation | NaH, alkyl halide (e.g., CH₃I) | NaH, CH₃I | Replacement of carbamate with alkyl group |

| Amination | Amine (e.g., NH₂R), base | NaH, NH₂R | Formation of substituted carbamate |

Thiophene Ring Chemistry

The thiophene ring may undergo electrophilic substitution, though the nitro group’s strong deactivating nature limits reactivity. Potential reactions include:

-

Sulfonation (H₂SO₄, fuming)

-

Nitration (HNO₃, H₂SO₄)

-

Friedel-Crafts acylation (RCOCl, AlCl₃)

Oxidation and Rearrangement

While direct oxidation data for this compound is limited, analogous tert-butyl carbamates participate in:

Q & A

Basic: What are the recommended synthetic routes for Tert-butyl N-(2-nitrothiophen-3-YL)carbamate, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves coupling tert-butyl carbamate with nitro-substituted thiophene derivatives. Key steps include:

- Condensation reactions : Use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to activate carboxylic acid intermediates for amide bond formation .

- Nitro-group introduction : Nitration of thiophene precursors using mixed acids (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration .

- Characterization : Intermediates are analyzed via H/C NMR (to confirm regioselectivity), IR (to track nitro and carbamate C=O stretches), and mass spectrometry (for molecular weight validation) .

Advanced: How can reaction yields be optimized for the nitro-thiophene coupling step?

Methodological Answer:

Optimization strategies include:

- Catalyst screening : DMAP (4-dimethylaminopyridine) enhances nucleophilic acyl substitution efficiency by 15–20% in THF under reflux .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve nitro-thiophene solubility but may require lower temperatures to minimize side reactions.

- Stoichiometric control : A 1.2:1 molar ratio of nitro-thiophene to carbamate precursor reduces unreacted starting material .

Basic: What spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- NMR spectroscopy : H NMR detects aromatic protons (δ 7.2–8.5 ppm for nitro-thiophene) and tert-butyl groups (δ 1.3–1.5 ppm). C NMR confirms carbamate carbonyl (δ 155–160 ppm) .

- X-ray crystallography : Resolves nitro-group orientation and steric effects from the tert-butyl moiety, critical for crystallinity studies .

- High-resolution MS : Validates molecular formula (e.g., C₁₀H₁₃N₂O₄S) with <2 ppm error .

Advanced: How can researchers reconcile contradictions in stability data under varying pH conditions?

Methodological Answer:

- Controlled degradation studies : Expose the compound to buffered solutions (pH 2–12) at 25°C and 40°C. Monitor via HPLC for hydrolytic byproducts (e.g., tert-butyl alcohol or nitro-thiophene amines) .

- Kinetic modeling : Use Arrhenius plots to predict degradation rates. For example, carbamate hydrolysis accelerates at pH <3 (acid-catalyzed) and pH >10 (base-catalyzed) .

Advanced: What computational methods predict the reactivity of the nitro group in electrophilic substitutions?

Methodological Answer:

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify electron-deficient regions. Nitro groups reduce thiophene’s electron density, directing electrophiles to the 5-position .

- Molecular dynamics simulations : Assess steric hindrance from the tert-butyl group, which may limit access to the nitro moiety in SNAr reactions .

Basic: What handling precautions are essential for this compound due to its nitro and carbamate functionalities?

Methodological Answer:

- Storage : Keep in amber vials at –20°C under inert gas (N₂/Ar) to prevent hydrolysis or photodegradation .

- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure, as nitro compounds may irritate mucous membranes .

Advanced: How can mechanistic studies elucidate the nitro group’s role in bioactivity?

Methodological Answer:

- Protease inhibition assays : Compare IC₅₀ values of the nitro derivative vs. non-nitrated analogs. Nitro groups may enhance binding to cysteine proteases via redox interactions .

- Isotopic labeling : Use N-labeled nitro groups in NMR or MS studies to track metabolic transformations in vitro .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer:

- Enzyme inhibition : Test against COX-2 or MMP-9 via fluorometric assays (IC₅₀ <10 µM suggests therapeutic potential) .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) with EC₅₀ values normalized to cisplatin controls .

Advanced: How to troubleshoot low yields during purification via column chromatography?

Methodological Answer:

- Mobile phase optimization : For polar nitro-carbamates, use gradient elution (hexane/EtOAc 8:1 to 4:1) with 0.1% TEA to reduce tailing .

- Pre-adsorption technique : Pre-mix crude product with silica gel before loading to improve separation of nitro-thiophene byproducts .

Advanced: What solid-state studies reveal about its polymorphism or thermal stability?

Methodological Answer:

- DSC/TGA : Melting points (>150°C) and decomposition profiles (T₅% >200°C) indicate thermal stability suitable for API formulation .

- Powder XRD : Compare diffraction patterns with simulated data (from single-crystal studies) to detect polymorphic forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.